molecular formula C16H17N3O3S B11220450 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B11220450
M. Wt: 331.4 g/mol
InChI Key: PYSOWBUBMITLPR-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound with a unique structure that combines a cyclopropane ring with a thieno[3,4-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized to introduce the cyclopropanecarboxamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its interaction with certain enzymes might lead to the inhibition of cell proliferation, making it a candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide: Similar structure but lacks the dioxido group, which may affect its reactivity and biological activity.

    N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide: Contains a chlorine substituent instead of a methyl group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the dioxido group in N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide is a key feature that distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for various applications.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H17N3O3S/c1-10-2-6-12(7-3-10)19-15(17-16(20)11-4-5-11)13-8-23(21,22)9-14(13)18-19/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,17,20)

InChI Key

PYSOWBUBMITLPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CC4

Origin of Product

United States

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